molecular formula C7H6ClNO B1661983 1-(6-Chloropyridin-3-yl)ethanone CAS No. 55676-22-7

1-(6-Chloropyridin-3-yl)ethanone

Cat. No. B1661983
Key on ui cas rn: 55676-22-7
M. Wt: 155.58 g/mol
InChI Key: UXSNZYGTQTXRAD-UHFFFAOYSA-N
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Patent
US08598213B2

Procedure details

A round bottomed flask was charged with 5-bromo-2-chloropyridine (5.30 g, 27.6 mmol) in THF under N2 and cooled at 0° C. A solution of 1 M iso-propylmagnesiumchloride-lithium chloride complex in THF (40 mL) was added drop wise over 15 min. After 70 min N-methoxy-N-methylacetamide (4.1 mL, 38 mmol) was added drop wise. After stirring for 5 min at 0° C. the cooling bath was removed. The mixture was left stirring overnight and was then quenched by the addition of 100 mL saturated aqueous NH4Cl solution. The mixture was extracted with 3×100 mL EtOAc. The combined organic layers were washed with water followed by brine and dried over MgSO4. Evaporation of the volatiles at 80° C., 10 mbar for 1 h gave the title compound (3.596 g, 84) sufficiently pure for the next step.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.CON(C)[C:12](=[O:14])[CH3:13]>C1COCC1>[Cl:8][C:5]1[N:6]=[CH:7][C:2]([C:12](=[O:14])[CH3:13])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
CON(C(C)=O)C
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 min at 0° C. the cooling bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
WAIT
Type
WAIT
Details
The mixture was left
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was then quenched by the addition of 100 mL saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×100 mL EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the volatiles at 80° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.596 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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